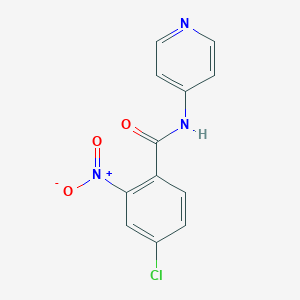![molecular formula C17H19ClN2O2S B438936 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 329941-48-2](/img/structure/B438936.png)
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine class of drugs. TFMPP is commonly used in scientific research to study the mechanisms of action and physiological effects of drugs that interact with the serotonergic system.
Mecanismo De Acción
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are part of the serotonergic system. Activation of these receptors has been shown to modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects in animal models. These include changes in locomotor activity, body temperature, and heart rate. 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to affect the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the serotonergic system and the effects of drugs that interact with this system. However, one limitation of using 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds that interact with the serotonergic system.
Direcciones Futuras
There are several future directions for research involving 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One area of research is the development of new drugs that interact with the serotonergic system and have therapeutic potential for psychiatric and neurological disorders. Another area of research is the study of the long-term effects of drugs that interact with the serotonergic system, particularly in relation to the development of tolerance and withdrawal symptoms. Finally, there is a need for further research to better understand the biochemical and physiological effects of 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine and other compounds that interact with the serotonergic system.
Métodos De Síntesis
The synthesis of 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is commonly used in scientific research to study the effects of drugs that interact with the serotonergic system. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Drugs that interact with the serotonergic system have been shown to have therapeutic potential for a variety of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-5-7-17(8-6-14)23(21,22)20-11-9-19(10-12-20)16-4-2-3-15(18)13-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEBXUHZEWBVIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-[(2,4-dimethoxybenzoyl)amino]isophthalate](/img/structure/B438866.png)

![1,3-dicyclohexyl-5-[(3,4-dimethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B438904.png)
![5-{[(3,4-dichlorobenzyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B438919.png)

![2-(4-ethylphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B438957.png)
![5-(4-bromobenzoyl)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438967.png)
![5-(4-bromobenzoyl)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438977.png)
![5-(2-chlorobenzoyl)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438978.png)
![4-fluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B439010.png)

![5-methyl-3-{3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439020.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-adamantanecarboxamide](/img/structure/B439037.png)
